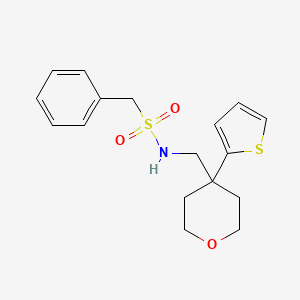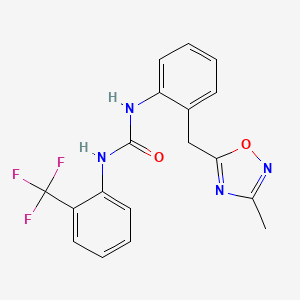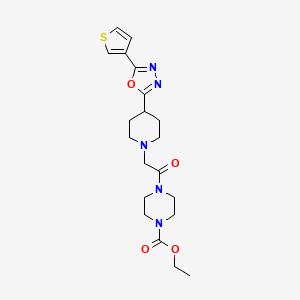
Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate, appears to be a derivative of pyridazine, which is a heterocyclic compound with a nitrogen-containing aromatic ring. The papers provided do not directly discuss this compound but offer insights into the synthesis and reactions of structurally related compounds. These related compounds include various pyridazine derivatives and their synthesis through different methods, which may provide a foundation for understanding the synthesis and properties of the compound of interest .
Synthesis Analysis
The synthesis of pyridazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines was achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, yielding up to 70% of the desired products . Similarly, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . These methods demonstrate the versatility of reactions involving pyridazine and pyran derivatives, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which significantly influences the chemical behavior of these compounds. The papers do not provide specific details on the molecular structure of Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate, but the structural motifs present in the discussed compounds, such as the ethyl carboxylate group and the pyridazine ring, are likely to be present and contribute to the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
The chemical reactivity of pyridazine derivatives can be quite diverse. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were shown to react with various nucleophilic reagents to form different heterocyclic compounds . This indicates that the functional groups attached to the pyridazine core, such as amino, cyano, and carboxylate groups, are reactive and can participate in multiple chemical transformations. These reactions are important for the synthesis of a wide range of heterocyclic compounds with potential applications in pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. While the papers do not provide specific data on the physical and chemical properties of Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate, the properties of related compounds suggest that such a molecule would likely exhibit moderate solubility in organic solvents and could have interesting electronic properties due to the conjugated system involving the pyridazine ring and the substituents .
科学的研究の応用
Synthesis and Chemical Reactivity
Research in the area of synthetic chemistry has demonstrated innovative methods for creating complex molecules with specific functionalities. For example, Mizuno et al. (2006) discuss the synthesis of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, highlighting techniques that could potentially apply to the synthesis and functionalization of similar compounds like Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006).
Application in Material Science
The development of new materials often relies on novel synthetic chemicals as precursors or functional agents. Although specific applications of Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate in material science were not identified in the literature, related research by Pang et al. (2003) on the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives provides a glimpse into how similar compounds might be utilized in creating new polymeric materials (Yan Pang, H. Ritter, Monir Tabatabai, 2003).
Pharmacological Potentials
The exploration of chemical compounds for pharmacological use is a key area of scientific research. Although direct pharmacological applications of Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate were not found, studies on similar compounds offer insights. For instance, the synthesis and evaluation of novel heterocycles for anticancer activity, as described by Abdel-Motaal et al. (2020), suggest that structurally related compounds could also possess significant bioactivities (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).
特性
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-22(28)21-18(30-14-19(26)23-16-10-5-4-6-11-16)13-20(27)25(24-21)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHERAJRVZWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)

![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)

![4-(4-Ethylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2499042.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)
![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)
![N-((2-isopropoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2499050.png)
![9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2499051.png)